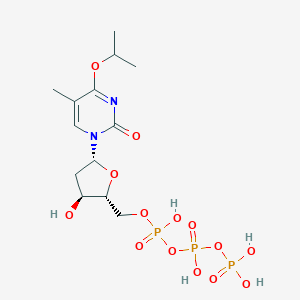
O(4)-Isopropylthymidine 5'-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(4)-Isopropylthymidine 5'-phosphate, also known as Iso-dT-5'-P, is a modified nucleotide that has gained attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
O(4)-Isopropylthymidine 5'-phosphate'-P functions as a substrate for RNA polymerase during transcription. The modified nucleotide is incorporated into the growing RNA chain, resulting in a labeled RNA molecule. The isopropyl group of O(4)-Isopropylthymidine 5'-phosphate'-P provides a unique chemical handle that can be used for further labeling or detection.
Effets Biochimiques Et Physiologiques
O(4)-Isopropylthymidine 5'-phosphate'-P has minimal biochemical and physiological effects, as it is a modified nucleotide that does not significantly alter the structure or function of RNA molecules. However, the incorporation of O(4)-Isopropylthymidine 5'-phosphate'-P into RNA molecules can affect their stability, folding, and interactions with other molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of O(4)-Isopropylthymidine 5'-phosphate'-P is its high efficiency and specificity in labeling RNA molecules. This labeling method can be used in various lab experiments, such as RNA-protein interaction studies, RNA structure analysis, and RNA splicing assays. However, the use of O(4)-Isopropylthymidine 5'-phosphate'-P is limited to in vitro experiments, as it cannot be incorporated into RNA molecules in vivo.
Orientations Futures
The potential applications of O(4)-Isopropylthymidine 5'-phosphate'-P are vast, and future research directions include the development of new labeling methods and the optimization of current methods. One area of research is the use of O(4)-Isopropylthymidine 5'-phosphate'-P in single-molecule RNA sequencing, which can provide high-resolution information about RNA structure and function. Another area of research is the use of O(4)-Isopropylthymidine 5'-phosphate'-P in the study of RNA modifications, which can provide insights into the regulation of gene expression.
Conclusion:
In conclusion, O(4)-Isopropylthymidine 5'-phosphate'-P is a modified nucleotide that has gained attention in the scientific community due to its unique properties and potential applications. The synthesis method of O(4)-Isopropylthymidine 5'-phosphate'-P is relatively simple, and the yield and purity are high. O(4)-Isopropylthymidine 5'-phosphate'-P has been used in various scientific research applications, such as RNA labeling, RNA structure analysis, and RNA splicing assays. The incorporation of O(4)-Isopropylthymidine 5'-phosphate'-P into RNA molecules can affect their stability, folding, and interactions with other molecules. The use of O(4)-Isopropylthymidine 5'-phosphate'-P is limited to in vitro experiments, but the potential applications are vast, and future research directions include the development of new labeling methods and the optimization of current methods.
Méthodes De Synthèse
The synthesis of O(4)-Isopropylthymidine 5'-phosphate'-P involves the reaction of isopropyl iodide with thymidine 5'-phosphate, followed by deprotection of the isopropyl group. The resulting product is purified using column chromatography. The yield of the synthesis method is relatively high, with a purity of over 95%.
Applications De Recherche Scientifique
O(4)-Isopropylthymidine 5'-phosphate'-P has been used in various scientific research applications, including DNA sequencing, site-specific labeling of RNA, and RNA structure analysis. One of the major advantages of O(4)-Isopropylthymidine 5'-phosphate'-P is its ability to selectively label RNA molecules with high efficiency and specificity. This labeling method has been used to study RNA-protein interactions, RNA folding, and RNA splicing.
Propriétés
Numéro CAS |
100515-08-0 |
|---|---|
Nom du produit |
O(4)-Isopropylthymidine 5'-phosphate |
Formule moléculaire |
C13H23N2O14P3 |
Poids moléculaire |
524.25 g/mol |
Nom IUPAC |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2-oxo-4-propan-2-yloxypyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H23N2O14P3/c1-7(2)26-12-8(3)5-15(13(17)14-12)11-4-9(16)10(27-11)6-25-31(21,22)29-32(23,24)28-30(18,19)20/h5,7,9-11,16H,4,6H2,1-3H3,(H,21,22)(H,23,24)(H2,18,19,20)/t9-,10+,11+/m0/s1 |
Clé InChI |
JFBLFQYPGSJNIC-HBNTYKKESA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1OC(C)C)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)N=C1OC(C)C)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Autres numéros CAS |
100515-08-0 |
Synonymes |
4-IP-TTP O(4)-isopropylthymidine 5'-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



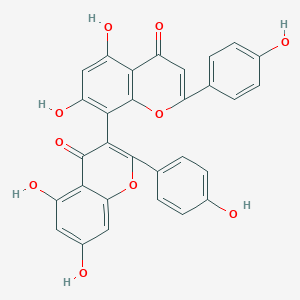
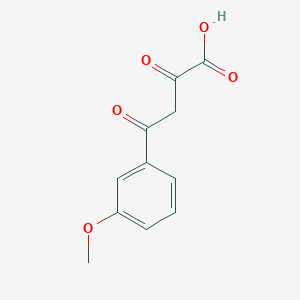
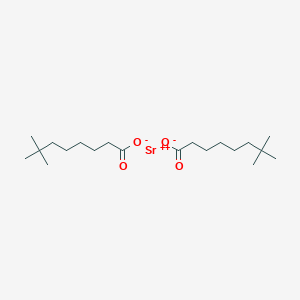
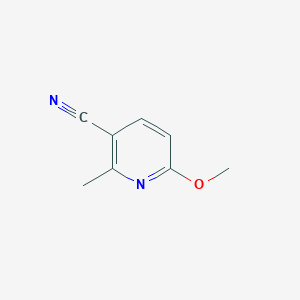
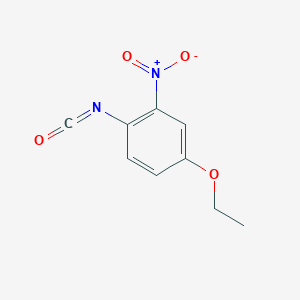
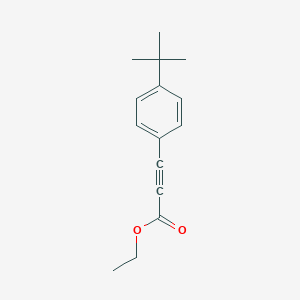
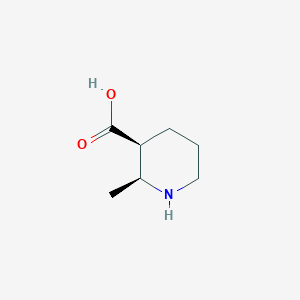
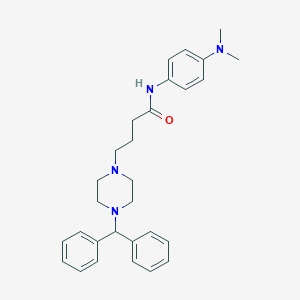
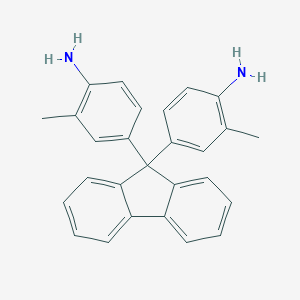
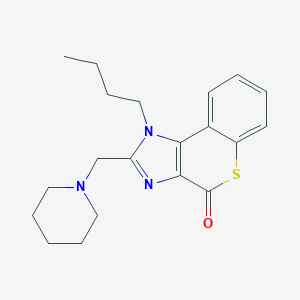
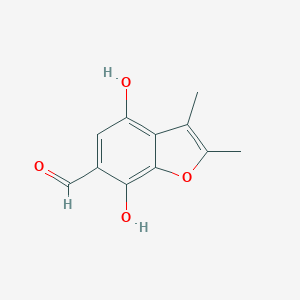
![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)